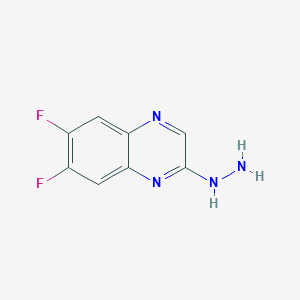

2-Hydrazino-6,7-difluoroquinoxaline

Description

Properties

Molecular Formula |

C8H6F2N4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(6,7-difluoroquinoxalin-2-yl)hydrazine |

InChI |

InChI=1S/C8H6F2N4/c9-4-1-6-7(2-5(4)10)13-8(14-11)3-12-6/h1-3H,11H2,(H,13,14) |

InChI Key |

UBWUJRRLOAXBIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C=N2)NN |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Quinoxaline derivatives, including 2-hydrazino-6,7-difluoroquinoxaline, have shown notable antimicrobial activity. Research indicates that these compounds can be effective against a range of bacterial infections, particularly those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation .

Neurological Applications

There is emerging evidence supporting the use of this compound in neurological disorders. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antibacterial agent .

Case Study: Anticancer Activity

In vitro studies were conducted on human breast adenocarcinoma cells (MCF-7) treated with this compound. The compound exhibited potent antiproliferative effects, leading to cell cycle arrest and apoptosis induction at submicromolar concentrations .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Hydrazino at Position 2: The chloro substituent in 2-Chloro-6,7-difluoroquinoxaline facilitates nucleophilic substitution reactions, whereas the hydrazino group enables condensation or cyclization pathways .

- Electron-Withdrawing Effects: Fluorine at 6,7 positions enhances electron deficiency in the quinoxaline ring, increasing reactivity toward electrophilic or nucleophilic attacks across all analogs .

- Oxidation State: The dione derivative (2,3-ketone groups) is less reactive toward substitution but serves as a precursor for reduced or functionalized quinoxalines .

Physicochemical Properties and Stability

Research Findings and Inferred Trends

- Synthetic Versatility: Chloro and hydrazino derivatives exhibit complementary reactivity. For example, 2-Chloro-6,7-difluoroquinoxaline can undergo hydrazine substitution to yield the hydrazino analog, a reaction common in heterocyclic chemistry .

- Biological Activity: Fluorinated quinoxalines often display enhanced bioavailability and metabolic stability compared to non-fluorinated analogs, making this compound a candidate for preclinical studies .

- Thermal Stability : Difluoro substitution at 6,7 positions increases thermal stability relative to dichloro analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Preparation Methods

Mechanism and Substrate Selection

-

Starting Materials : 5,6-Difluorobenzofuroxan (34 ) reacts with β-ketoesters or β-ketoamides in ethanol or dioxane at room temperature.

-

Base Catalyst : Triethylamine (Et₃N) facilitates deprotonation, forming a resonance-stabilized carbanion that attacks the electrophilic nitrogen of benzofuroxan.

-

Cyclization : Subsequent ring closure and β-elimination of water yield 6,7-difluoroquinoxaline-1,4-dioxides (35a–c ).

Hydrazine Functionalization

-

Deoxygenation : Reduction of the N-oxide groups in 35a–c using Zn/HOAc or catalytic hydrogenation produces 6,7-difluoroquinoxaline.

-

Chlorination and Substitution :

Example :

Nucleophilic Substitution on Pre-Functionalized Quinoxalines

Direct substitution of halogens in 2-chloro-6,7-difluoroquinoxaline is a robust method.

Synthesis of 2-Chloro-6,7-difluoroquinoxaline

-

Condensation : 4,5-Difluoro-1,2-phenylenediamine reacts with glyoxylic acid in ethanol under reflux to form 6,7-difluoroquinoxalin-2-one.

-

Chlorination : POCl₃ mediates conversion of the 2-keto group to 2-chloro-6,7-difluoroquinoxaline at 100°C (3 hours).

| Substrate | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Chloro-6,7-difluoroquinoxaline | Hydrazine | Reflux | 1 h | 72% |

| 2-Bromo-6,7-difluoroquinoxaline | Hydrazine | 80°C | 2 h | 65% |

Reductive Amination of Quinoxaline-N-Oxides

Quinoxaline-1,4-dioxides serve as intermediates for hydrazine incorporation.

Beirut Reaction with β-Keto Hydrazides

Chemoselective Reduction

-

Agents : Zn dust in acetic acid selectively reduces N-oxide groups without affecting the hydrazine moiety.

Challenges and Optimization

Regioselectivity in Substitution

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 2-Hydrazino-6,7-difluoroquinoxaline?

Answer: The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain 60–80°C during hydrazine substitution to avoid side reactions like over-fluorination or ring-opening.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilic substitution efficiency.

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may accelerate hydrazine coupling, but their residual traces must be quantified via ICP-MS to avoid interference in downstream biological assays.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) ensures high purity (>95%), validated by HPLC with UV detection at 254 nm .

Q. Q2. How can spectroscopic techniques distinguish this compound from its structural analogs?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The hydrazino group (–NH–NH₂) appears as a broad singlet at δ 4.5–5.5 ppm, while fluorinated protons (C6/C7-F) show splitting patterns (doublet of doublets) due to coupling with adjacent fluorine atoms.

- ¹⁹F NMR : Distinct chemical shifts at δ −110 to −115 ppm (C6-F) and −120 to −125 ppm (C7-F) confirm regioselective fluorination.

- Mass Spectrometry : ESI-MS in positive ion mode should exhibit [M+H]⁺ peaks at m/z 225.1, with fragmentation patterns showing loss of NH₂NH₂ (Δ m/z 32) .

Advanced Research Questions

Q. Q3. How to resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies in anti-proliferative or enzyme-inhibition assays often arise from:

- Assay Variability : Compare protocols for cell lines (e.g., MCF-7 vs. HeLa), incubation times (24h vs. 48h), and compound solubility (DMSO concentration ≤0.1%).

- Metabolic Stability : Use hepatic microsome assays (human vs. rodent) to assess whether rapid metabolism in certain models reduces observed activity.

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to verify interactions with target proteins (e.g., EGFR kinase), and validate via SPR (surface plasmon resonance) for binding affinity measurements .

Q. Q4. What strategies ensure regioselective functionalization of this compound for targeted drug design?

Answer:

- Protecting Groups : Temporarily block the hydrazino group with Boc (tert-butyloxycarbonyl) to direct electrophilic substitution to the C3/C8 positions.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution, identifying reactive sites for Suzuki-Miyaura cross-coupling or Click chemistry.

- Reaction Monitoring : In situ FT-IR tracks intermediate formation (e.g., disappearance of N–H stretches at 3300 cm⁻¹) to optimize reaction halting points .

Q. Q5. How to analyze stability and degradation pathways of this compound under physiological conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72h, followed by LC-MS/MS to identify degradation products (e.g., hydrolyzed quinoxaline rings).

- Light Sensitivity : Expose to UV-A (365 nm) and quantify photodegradation via UV-vis spectroscopy (λmax 280 nm).

- Oxidative Stability : Use H₂O₂ (1 mM) to simulate oxidative stress; monitor hydrazine oxidation to N₂ gas via headspace GC-MS .

Q. Q6. What computational methods predict the pharmacokinetic properties of this compound-based drug candidates?

Answer:

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition profiles.

- Molecular Dynamics (MD) : Simulate binding stability with serum albumin (PDB ID: 1AO6) to estimate plasma half-life.

- PBPK Modeling : GastroPlus integrates solubility, permeability, and metabolism data to simulate human pharmacokinetic profiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.